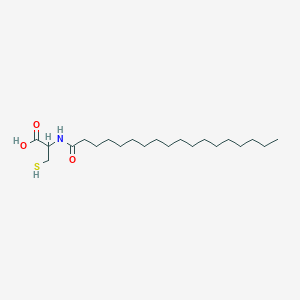
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride, also known as N-Stearoyl-L-cysteine hydrochloride, is a compound with the molecular formula C21H41NO3S.ClH and a molecular weight of 424.08. This compound is a derivative of L-cysteine, an amino acid, and is characterized by the presence of a stearoyl group attached to the cysteine molecule. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride typically involves the reaction of L-cysteine with stearic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of L-cysteine with stearic acid: L-cysteine is reacted with stearic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-stearoyl-L-cysteine.
Formation of hydrochloride salt: The N-stearoyl-L-cysteine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other purification techniques to obtain a high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the stearoyl moiety.
Substitution: The compound can participate in substitution reactions, particularly at the amino and thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced stearoyl derivatives, and substituted cysteine derivatives. These products have various applications in different fields.
科学研究应用
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein structure and function, particularly in the formation of disulfide bonds.
Industry: The compound is used in the production of cosmetics, food additives, and other industrial products.
作用机制
The mechanism of action of L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride involves its interaction with various molecular targets and pathways. The thiol group in the cysteine moiety can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The stearoyl group can interact with lipid membranes, influencing membrane fluidity and permeability. These interactions contribute to the compound’s effects in biological systems.
相似化合物的比较
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride can be compared with other similar compounds, such as:
N-Stearoyl-L-glutamic acid: Similar to this compound, this compound contains a stearoyl group but is derived from glutamic acid instead of cysteine.
N-Stearoyl-L-lysine: This compound also contains a stearoyl group but is derived from lysine.
The uniqueness of this compound lies in its combination of the stearoyl group with the thiol-containing cysteine moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C21H41NO3S |
|---|---|
分子量 |
387.6 g/mol |
IUPAC 名称 |
2-(octadecanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25) |
InChI 键 |
VJUDNRUDRQLCDX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



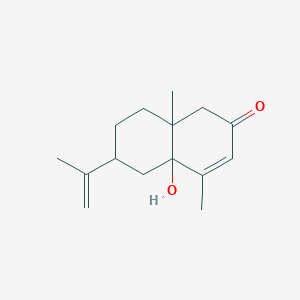
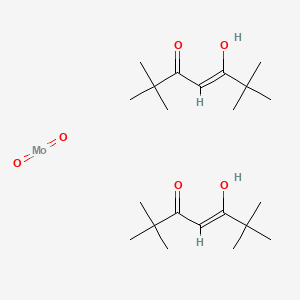

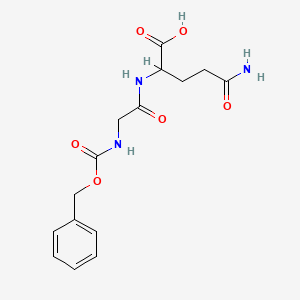
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate](/img/structure/B12323974.png)
![[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12323981.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)
![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
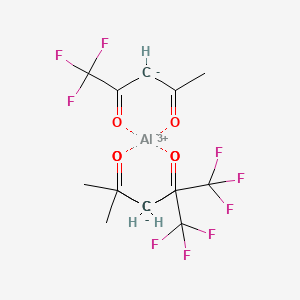
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
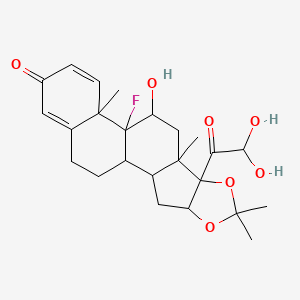
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12324035.png)
